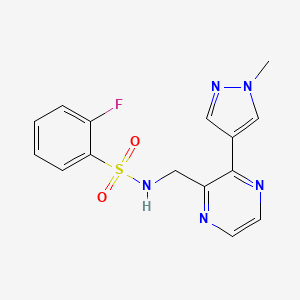

2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide

描述

属性

IUPAC Name |

2-fluoro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2S/c1-21-10-11(8-19-21)15-13(17-6-7-18-15)9-20-24(22,23)14-5-3-2-4-12(14)16/h2-8,10,20H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSAIYHWAMNCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrazole and pyrazine rings, followed by their functionalization and coupling with the benzenesulfonamide group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.

化学反应分析

Types of Reactions

2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学研究应用

2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical assays.

Industry: It can be used in the development of new materials with unique properties.

作用机制

The mechanism of action of 2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

相似化合物的比较

Substituent Variations in Sulfonamide Derivatives

Key Observations:

- The target compound’s pyrazine-pyrazole system contrasts with the pyrazolo[3,4-d]pyrimidine scaffold in , which incorporates a chromen-2-yl group for enhanced π-system conjugation and higher molecular weight (589.1 g/mol). This may influence solubility and target binding kinetics .

- The trifluoromethylbenzyl group in increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility relative to the target’s pyrazine-methyl linker .

Heterocyclic Core Modifications

Key Observations:

- highlights pyrazolo-pyrazine derivatives fused with pyrido-pyrimidine systems. These compounds incorporate basic amines (e.g., diethylamino-pyrrolidine), which may enhance solubility and target engagement in kinase inhibitors or GPCR modulators. The target compound lacks such polar groups, suggesting differences in pharmacokinetic profiles .

- ’s imidazo-pyrimidine core paired with a benzamide group demonstrates the therapeutic relevance of fluorine-substituted aromatics in kinase inhibition, though sulfonamide-based analogs like the target may exhibit distinct binding modes due to hydrogen-bonding capabilities .

Research Findings and Implications

- Metabolic Stability: Fluorine and trifluoromethoxy groups (Evidences 1–2) are known to resist oxidative metabolism, suggesting the target compound’s 2-fluoro substituent may confer similar advantages.

- Solubility Challenges : The pyrazine-pyrazole core (target) and trifluoromethylbenzyl group () may reduce aqueous solubility compared to amine-containing analogs ().

- Target Selectivity : Pyrazolo-pyrimidine derivatives () are often explored in oncology (e.g., kinase inhibition), while sulfonamides (target, Evidences 2–3) are prevalent in carbonic anhydrase or protease targeting.

生物活性

2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a fluorine atom, a pyrazole ring, and a sulfonamide group, which are critical for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit promising antitumor properties. A study highlighted that certain pyrazole derivatives demonstrated significant inhibitory activity against various cancer cell lines, such as MCF7 and NCI-H460. The growth inhibition values (GI50) were reported to be as low as 3.79 µM for some derivatives .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Example A | MCF7 | 3.79 |

| Example B | NCI-H460 | 12.50 |

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Pyrazole derivatives have shown effectiveness in inhibiting pro-inflammatory cytokines and modulating inflammatory pathways. For instance, certain derivatives have been noted to inhibit p38 MAPK signaling pathways, which are crucial in inflammation .

Antimicrobial Activity

Preliminary studies suggest that 2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide may possess antimicrobial properties. Pyrazole derivatives have been effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be around 250 µg/mL .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in tumor growth or inflammation.

- Receptor Modulation : The interaction with various receptors can lead to altered cellular responses, particularly in cancer cells.

- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the biological activity of related pyrazole compounds:

- Antitumor Study : A derivative similar to the target compound was tested against Hep-2 cancer cells with an IC50 value of 3.25 mg/mL, indicating significant cytotoxicity .

- Anti-inflammatory Research : Another study demonstrated that a related pyrazole derivative inhibited TNFα production in LPS-treated mouse models, showcasing its potential for treating inflammatory diseases .

常见问题

Advanced Question

- Purification Bottlenecks : Replace column chromatography with continuous-flow crystallization for higher throughput .

- Regioselectivity Issues : Optimize protecting group strategies (e.g., Boc for amines) to prevent undesired alkylation .

- Cost-Efficiency : Substitute Pd catalysts with cheaper Ni-based systems for Suzuki couplings .

How should researchers address discrepancies in IC₅₀ values across different assay platforms?

Advanced Question

Standardize Assay Conditions : Use identical buffer pH, ATP concentrations, and incubation times .

Control for Compound Integrity : Verify purity via LC-MS before each assay to rule out degradation .

Cross-Validate with Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular viability readouts (e.g., MTT) .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。